molecular formula C6H10O2 B2719003 {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol CAS No. 1363154-56-6

{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol

Cat. No.: B2719003
CAS No.: 1363154-56-6
M. Wt: 114.144
InChI Key: SDPNLKIKZMFGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-Oxabicyclo[310]hexan-6-yl}methanol is a chemical compound with the molecular formula C6H10O2 It features a bicyclic structure with an oxirane ring fused to a cyclopentane ring, and a hydroxymethyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol typically involves the following steps:

    Epoxidation of Cyclopentene: Cyclopentene is reacted with a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring.

    Hydroxymethylation: The resulting oxirane is then subjected to a hydroxymethylation reaction using formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxirane ring can be reduced to a diol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: (2-Oxabicyclo[3.1.0]hexan-6-yl)carboxylic acid.

    Reduction: (2-Hydroxycyclopentyl)methanol.

    Substitution: (2-Oxabicyclo[3.1.0]hexan-6-yl)methyl ethers or esters.

Scientific Research Applications

{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophiles. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2-Oxabicyclo[3.1.0]hexane): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    (2-Oxabicyclo[3.1.0]hexan-6-yl)amine: Contains an amino group instead of a hydroxymethyl group, leading to different reactivity and applications.

Uniqueness

{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol is unique due to the presence of both an oxirane ring and a hydroxymethyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research.

Properties

IUPAC Name

2-oxabicyclo[3.1.0]hexan-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-3-5-4-1-2-8-6(4)5/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPNLKIKZMFGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.